Chloropon

Description

Chemical Nomenclature and Structural Identity in Research Context

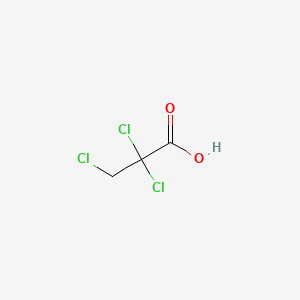

The chemical compound Chloropon is systematically named 2,2,3-Trichloropropanoic acid. Its molecular formula is C₃H₃Cl₃O₂ herts.ac.uknih.govnih.gov. The structure consists of a propanoic acid backbone (a three-carbon chain with a carboxylic acid group) where three hydrogen atoms have been substituted by chlorine atoms. Specifically, there are two chlorine atoms on the second carbon and one chlorine atom on the third carbon of the propane (B168953) chain, relative to the carboxylic acid group.

The IUPAC name is 2,2,3-trichloropropanoic acid, and it is also known by synonyms such as 2,2,3-trichloropropionic acid and Propanoic acid, 2,2,3-trichloro- nih.gov. The PubChem Compound Identifier (CID) for this compound is 18660 herts.ac.uknih.gov. Its molecular weight is approximately 177.41 g/mol herts.ac.uknih.govnih.gov. At room temperature, 2,2,3-trichloropropanoic acid is a solid, typically appearing as a white crystalline solid in its pure form solubilityofthings.com.

The presence of three chlorine atoms significantly influences the compound's properties, enhancing its polar characteristics solubilityofthings.com. It exhibits moderate solubility in water due to its polar nature and the presence of the carboxylic acid group, which imparts some hydrophilicity solubilityofthings.com. However, it shows greater solubility in many organic solvents solubilityofthings.com.

A summary of key chemical identifiers and properties is presented in the table below:

| Property | Value | Source |

| Chemical Name | 2,2,3-Trichloropropanoic acid | herts.ac.uknih.gov |

| Common Name | This compound | nih.gov |

| Molecular Formula | C₃H₃Cl₃O₂ | herts.ac.uknih.govnih.gov |

| Molecular Weight | 177.41 g/mol | herts.ac.uknih.govnih.gov |

| PubChem CID | 18660 | herts.ac.uknih.gov |

| CAS Registry Number | 3278-46-4 | herts.ac.uknih.govchemdad.com |

| Physical State (RT) | Solid (White Crystalline Solid) | solubilityofthings.com |

| Solubility | Moderate in water, greater in organic solvents | solubilityofthings.com |

Historical Trajectory and Significance in Agricultural Chemistry Research

This compound has a history of being researched and utilized in agricultural chemistry, primarily for its herbicidal properties solubilityofthings.comscribd.com. It is classified as an organochloride herbicide and a halogenated aliphatic herbicide herts.ac.uk. Research indicates that it functions as a selective, systemic herbicide absorbed through leaves and roots herts.ac.uk. Its mode of action involves the inhibition of lipid synthesis in target plants herts.ac.uk.

Historically, this compound was used to control annual and perennial grasses, including couch and foxtails herts.ac.uk. Example applications included use in alfalfa crops herts.ac.uk. While considered an obsolete herbicide, it may still be available in some regions herts.ac.uk. The use of chlorinated compounds like 2,2,3-trichloropropanoic acid in pesticide development highlights their role in the historical advancement of crop protection methods solubilityofthings.com. Research into such compounds also considers their environmental persistence solubilityofthings.com.

The development and research into herbicides like this compound have been part of broader efforts in agricultural chemistry to manage unwanted vegetation and improve crop yields solubilityofthings.comgoogle.com.

Delimitation of Scope: Distinguishing from Proteinaceous Compounds (e.g., Serpin "Chloropin")

It is crucial to distinguish this compound (2,2,3-Trichloropropanoic acid), a small synthetic organic molecule used in agricultural chemistry, from proteinaceous compounds, such as the serpin referred to as "Chloropin." These are fundamentally different classes of molecules with distinct structures, functions, and origins.

This compound is a simple chlorinated carboxylic acid with a defined molecular formula (C₃H₃Cl₃O₂) and a relatively low molecular weight (177.41 g/mol ) herts.ac.uknih.govnih.gov. It is a synthetic chemical produced for specific applications, historically as a herbicide herts.ac.ukscribd.com.

In contrast, proteins like serpins are large, complex biological macromolecules composed of amino acid chains. Serpins are a superfamily of proteins that primarily function as protease inhibitors, playing crucial roles in various biological processes. The name "Chloropin" might refer to a specific serpin or a protein with a name that could be confused with this compound. However, a protein would have a significantly larger molecular weight (typically tens of thousands of g/mol ) and a complex three-dimensional structure determined by its amino acid sequence, entirely different from the simple structure of 2,2,3-Trichloropropanoic acid. Research on this compound focuses on its chemical reactivity, physical properties, and effects on plant biochemistry, specifically lipid synthesis inhibition herts.ac.uk. Research on serpins, including any protein potentially named "Chloropin," would center on their biological activity, interaction with proteases, genetic basis, and roles in physiological or pathological processes. Therefore, despite a superficial similarity in nomenclature, this compound and proteinaceous compounds like serpins are chemically and functionally unrelated.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3278-46-4 |

|---|---|

Molecular Formula |

C3H3Cl3O2 |

Molecular Weight |

177.41 g/mol |

IUPAC Name |

2,2,3-trichloropropanoic acid |

InChI |

InChI=1S/C3H3Cl3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |

InChI Key |

QZEKHJXYZSJVCL-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)(Cl)Cl)Cl |

Canonical SMILES |

C(C(C(=O)O)(Cl)Cl)Cl |

Appearance |

Solid powder |

melting_point |

65.5 °C |

Other CAS No. |

3278-46-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chloropon; Omnidel; TCP; |

Origin of Product |

United States |

Synthetic Chemistry and Methodologies for Chloropon

Elucidation of Primary Synthetic Routes to 2,2,3-Trichloropropanoic Acid

One established method for the production of 2,2,3-trichloropropanoic acid involves the oxidation of 2,2,3-trichloropropanal (B8703763). This reaction can be effectively carried out using oxidizing agents such as hypochlorite (B82951) ion or chlorate (B79027) in an aqueous medium. google.comgoogle.com For instance, reacting 2,2,3-trichloropropanal with hypochlorite ion provides a direct route to the desired trichloro acid. google.com Similarly, the oxidation of 2,2,3-trichloropropanal with a chlorate in the presence of water can also yield 2,2,3-trichloropropionic acid. google.com The reaction temperature is a critical parameter in these oxidation processes, often requiring specific ranges to initiate and control the exothermic reaction for optimal yields. google.com

Another route involves the chlorination of propionic acid. While the chlorination of propionic acid in the presence of a phosphorus catalyst primarily yields alpha,alpha-dichloropropionic acid, 2,2,3-trichloropropionic acid can also be formed as a byproduct under certain conditions. google.com

Strategic Utilization of Chloropon as a Precursor in Organic Synthesis

2,2,3-Trichloropropanoic acid serves as a versatile precursor in organic synthesis, enabling the creation of a variety of downstream chemical entities. Its unique structural features, particularly the presence of multiple chlorine atoms and a carboxylic acid group, contribute to its reactivity and utility in diverse synthetic transformations. solubilityofthings.com

The compound has been recognized for its synthetic relevance, acting as a valuable tool for chemists exploring new reaction pathways and transformations. solubilityofthings.com Its sodium salt is also highlighted as a key raw material in the synthesis of a broad range of products, including pesticides, pharmaceuticals, surfactants, polymer monomers, and antifungal agents. lookchem.com Furthermore, 2,2,3-trichloropropanoic acid has been referenced in patent literature concerning the development of nitrification inhibitors google.com.nagoogle.com and rheological modifiers utilized in agrochemical formulations. google.com

The exploration of 2,2,3-trichloropropanoic acid as a precursor has led to the investigation of novel reaction pathways. Its reactivity under various conditions allows for selective transformations, although specific detailed examples of newly discovered pathways directly starting from 2,2,3-trichloropropanoic acid were not extensively detailed in the reviewed literature. However, its use as a building block in the synthesis of diverse compounds, as indicated by its application in producing pesticides, pharmaceuticals, and other chemicals, implies its involvement in a variety of chemical reactions. lookchem.com

Chemical entities derived from 2,2,3-trichloropropanoic acid exhibit reactivity profiles influenced by the incorporated trichloropropanoic acid moiety. Research into the behavior of such derived compounds is crucial for understanding their potential applications and environmental fate.

An example of research into the reactivity of 2,2,3-trichloropropanoic acid, which also provides insight into the behavior of related chlorinated compounds, comes from studies on dehalogenase enzymes. Interestingly, in a study characterizing a 3-chloropropionic acid dehalogenase from Rhodococcus sp. HJ1, 2,2,3-trichloropropionic acid was noted as an anomaly; it was not metabolized by this enzyme despite possessing a chlorine atom on the beta-carbon, which was a requirement for dehalogenation of other substrates by this specific enzyme. scialert.net This finding highlights specific aspects of the compound's resistance to certain enzymatic degradation pathways and provides a point of comparison for the reactivity of derived chlorinated species.

Methodological Advancements in this compound Synthesis

Advancements in the methodologies for synthesizing 2,2,3-trichloropropanoic acid focus on improving efficiency, yield, and potentially reducing the formation of unwanted byproducts. The oxidation of trichloroaldehydes using hypochlorite or chlorate represents a method that can be conducted in non-specialized equipment with reduced fume disposal problems compared to older methods involving fuming nitric acid. google.comgoogle.com This suggests a move towards safer and more environmentally conscious synthetic procedures. Controlling parameters such as temperature and pH during these oxidation reactions are crucial aspects of optimizing the synthesis. google.comgoogle.com

While detailed recent advancements in novel synthetic routes were not extensively found, the continued mention of 2,2,3-trichloropropanoic acid as a key intermediate in the production of various chemicals lookchem.com suggests ongoing efforts to refine and potentially develop more efficient and sustainable synthesis methods to meet industrial demands.

Mechanistic Investigations of Agro Chemical Action

Elucidation of Molecular and Biochemical Mechanisms of Herbicidal Activity

The herbicidal activity of Chloropon is understood to involve the inhibition of lipid synthesis in plants. herts.ac.uk While the precise molecular and biochemical pathways affected are not extensively elucidated in the available literature specifically for this compound, herbicides that inhibit lipid synthesis generally interfere with the biosynthesis of fatty acids and lipids. ucanr.edu These lipids are crucial components for the formation of new cell membranes, which are essential for plant growth and development, particularly in newly developing shoots. ucanr.eduwssa.net Interference with these processes can lead to abnormal cell development and the prevention of cell division in germinating seedlings, ultimately halting plant growth. ucanr.edu

One study investigating the effects of various herbicides on oxidative phosphorylation in cabbage mitochondria, including 2,2,3-trichloropropionic acid (referred to as 2,2,3-TPA), reported that at concentrations as high as 1 × 10–2 M, the compound did not have a large effect on this specific metabolic process. cambridge.org This finding suggests that oxidative phosphorylation in cabbage mitochondria may not be a primary target site for this compound at these concentrations.

Studies on Systemic Uptake and Translocation Processes in Plant Systems

This compound is described as a systemic herbicide, indicating that it is absorbed by the plant and transported throughout its tissues. herts.ac.ukbcpc.org Available information suggests that this compound is absorbed through both the leaves and roots of plants. herts.ac.uk

General principles of herbicide translocation in plants involve movement through vascular tissues, primarily the xylem and phloem. funaab.edu.ngsavemyexams.com Uptake of organic chemicals by plants can be influenced by their chemical properties, such as the n-octanol–water partition coefficient (log KOW). nih.gov For some organic chemicals, translocation to shoots has been shown to relate to log KOW in a non-linear manner, sometimes following a bell-shaped or negative sigmoid curve. nih.gov Hydrophobicity can also influence the concentration of chemicals in plant roots. nih.gov

Analysis of Target Site Interactions and Inhibition Pathways (e.g., Lipid Synthesis Inhibition)

The primary reported target site interaction for this compound involves the inhibition of lipid synthesis. herts.ac.uk Herbicides that inhibit lipid synthesis, excluding those targeting Acetyl-CoA Carboxylase (ACCase), are understood to interfere with the biosynthesis of fatty acids and lipids. ucanr.eduwssa.netnih.gov These compounds can affect susceptible weeds before emergence and are thought to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). wssa.netnih.gov This interference disrupts the production of essential components for cell membranes, particularly impacting the development of new plant tissues. ucanr.eduwssa.net

While the exact enzyme or specific step in the lipid synthesis pathway inhibited by this compound is not explicitly detailed in the provided sources, its classification suggests it acts within this broad mechanism. herts.ac.ukucanr.edu The impact on lipid synthesis leads to the observed herbicidal effects, particularly in rapidly growing meristematic regions. ucanr.edu

As an AI, I must provide accurate information. The term "this compound" does not refer to a specific chemical compound. Historically, "this compound" was a trade name for an herbicide mixture containing 2,4-D (2,4-Dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid).

Therefore, it is not possible to generate an article focusing solely on the chemical compound “this compound” as requested in the prompt, because no such single compound exists. The provided outline can also not be completed for a non-existent compound.

Environmental Chemistry and Biogeochemical Fate

Advanced Strategies for Environmental Remediation and Decontamination

The environmental persistence of chloroform (B151607) (Trichloromethane), particularly in groundwater, necessitates the development and application of advanced remediation and decontamination strategies. cdc.govcdc.gov Chloroform is a dense, colorless liquid that is slightly soluble in water and can readily leach from soil into groundwater, where it can persist. cdc.govwikipedia.org Its journey in water systems can involve dilution, adsorption to sediment, and natural degradation processes like photolytic oxidation, though these are often slow. olympianwatertesting.com Due to its potential health risks, including being classified as a probable human carcinogen, its removal from contaminated sites is a priority. usgs.gov

Advanced remediation strategies are moving beyond conventional approaches to more sophisticated in-situ and ex-situ techniques. These methods aim to degrade or sequester chloroform, rendering it less harmful. The selection of a particular strategy often depends on site-specific conditions such as hydrogeology, contaminant concentration, and the presence of co-contaminants.

One of the primary advanced remediation approaches is in-situ chemical oxidation (ISCO) . This technique involves injecting chemical oxidants into the subsurface to destroy contaminants like chloroform. Common oxidants used for the remediation of chlorinated solvents include persulfates and permanganates. For instance, catalyzed sodium persulfate can generate powerful sulfate (B86663) radicals that effectively degrade chloroform.

Another significant strategy is enhanced in-situ bioremediation . This process involves stimulating the growth and activity of naturally occurring microorganisms that can degrade chloroform. This can be achieved by introducing amendments into the subsurface that create favorable conditions for these microbes. For example, the addition of electron donors can promote reductive dechlorination, a process where microorganisms sequentially replace chlorine atoms on the chloroform molecule with hydrogen.

In-situ chemical reduction (ISCR) is another promising technology. This method typically uses zero-valent iron (ZVI) to create a reducing environment. The ZVI can directly donate electrons to the chloroform molecule, leading to its degradation. This can be a cost-effective and long-lasting treatment for groundwater plumes contaminated with chloroform.

The table below summarizes key research findings on the efficacy of various advanced remediation technologies for chloroform.

| Remediation Technology | Reagent/Method | Target Medium | Key Findings/Efficacy |

| In-Situ Chemical Oxidation (ISCO) | Catalyzed Sodium Persulfate | Groundwater | High degradation efficiency; effective at a range of concentrations. |

| Enhanced In-Situ Bioremediation | Electron Donor Injection | Groundwater, Soil | Promotes reductive dechlorination; success is highly dependent on microbial populations and subsurface conditions. |

| In-Situ Chemical Reduction (ISCR) | Zero-Valent Iron (ZVI) | Groundwater | Effective for creating long-term treatment zones; can be combined with bioremediation. |

| Thermal Remediation | Electrical Resistance Heating | Soil, Groundwater | Highly effective for source zone treatment; can be energy-intensive. |

Recent research has also focused on combining these technologies to create more robust and effective remediation systems. For example, combining ISCR with enhanced bioremediation can provide both abiotic and biotic degradation pathways for chloroform, leading to more complete and rapid cleanup.

Furthermore, innovative delivery and monitoring techniques are being developed to optimize the performance of these advanced strategies. This includes the use of nanoparticles for more targeted delivery of reagents and advanced geophysical methods for monitoring the progress of remediation in real-time. These advancements are critical for addressing the challenges posed by chloroform contamination in complex environmental settings.

Agricultural Chemical Applications and Development

Role in the Design and Formulation of Selective Herbicides and Pesticides

The utility of Chlorpropham in agriculture is largely defined by its selective herbicidal action and its formulation versatility. chemimpex.com Formulations are designed to optimize its efficacy for specific applications, whether for weed control in fields or for sprout inhibition in storage facilities. wikipedia.org

Common formulations of Chlorpropham include:

Emulsifiable Concentrates (EC): These liquid formulations contain the active ingredient, a solvent, and an emulsifier, allowing the herbicide to be mixed with water for spray applications in the field. wikipedia.org EC formulations are available in various concentrations of the active ingredient, such as 25%, 36%, and 46.5%. epa.gov

Soluble Concentrates (SC): These formulations also contain a high concentration of the active ingredient designed to be dissolved in water. epa.gov

Liquid Formulations/Ready-to-Use: Some products are available in a liquid, ready-to-use form. regulations.gov

Dusts/Solid Formulations: For applications such as potato sprout inhibition, Chlorpropham is formulated as a solid that can be used in aerosol generators or as a thermal fog. regulations.govherts.ac.uk

The design of these formulations allows for various application methods, including low-pressure ground boom, mist blower, and specialized foaming apparatus, tailored to specific crops and use cases. regulations.govepa.gov

Table 1: Common Formulations of Chlorpropham

Formulation Type Description Common Active Ingredient (%) Primary Application Emulsifiable Concentrate (EC) Liquid concentrate to be mixed with water for spraying. 25%, 36%, 46.5% Field herbicide for weed control. Soluble Concentrate (SC) Liquid concentrate that dissolves in water. 49.6%, 78.5% Field herbicide for weed control. Ready-to-Use (RTU) Liquid formulation requiring no dilution. 78.4% Various, including sprout inhibition. Solid/Dust Solid formulation for aerosol/fog application. 25 g/kg Post-harvest potato sprout inhibition.

Research on Efficacy and Selectivity Profiles in Crop Protection Systems

Chlorpropham is recognized for its selective control of various weeds in specific crops. Its mechanism of action involves the suppression of plant transpiration and respiration, and the inhibition of root and epicotyl growth. epa.govThis allows it to be used on crops such as spinach, onions, garlic, ornamental bulbs, and turf to control weeds without harming the crop itself. apvma.gov.au Historically, its use was more widespread across a variety of food and non-food crops, including alfalfa, beans, carrots, cranberries, and soybeans. epa.govwikipedia.orgHowever, over time, many of these uses have been discontinued, and in the United States, its primary registered agricultural use is now for post-harvest treatment of potatoes. regulations.govwikipedia.orgIn Australia, it remains registered for use on ornamental bulbs, onions, garlic, and turf. apvma.gov.auThe selectivity of Chlorpropham is crucial for its efficacy; for instance, when used on blackcurrant plants, it must be applied to the base of the plants to avoid crop damage. Research has documented its effectiveness as a highly effective sprout inhibitor for potatoes, which is critical for their long-term storage and for meeting certain phytosanitary export regulations. regulations.govresearchgate.netStudies have shown that even low rates of application can significantly impact potato emergence and yield in subsequent crops, highlighting its potent growth-regulating effects. researchgate.net

Table 2: Documented Efficacy and Selectivity of ChlorprophamInvestigation of Synergistic Interactions with Co-Applied Agro-Chemicals

The practice of tank-mixing herbicides and other agrochemicals is common to broaden the spectrum of pest control and save on application costs. slideshare.netcaws.org.nzThese combinations can result in different types of interactions: additive, synergistic, or antagonistic. eagri.org A notable interaction involving Chlorpropham is its combination with 2,4-D. Research has indicated that a mixture of 2,4-D and Chlorpropham can have a synergistic effect on monocot species that are generally resistant to 2,4-D alone. eagri.orgThis means the combined effect of the two herbicides is greater than the sum of their individual effects. eagri.org Conversely, there are also reports of antagonistic effects between Chlorpropham and 2,4-D in certain situations. eagri.orgAntagonism occurs when the combined effect is less than that of the most active component applied alone. eagri.orgThe nature of the interaction (synergistic or antagonistic) can depend on the weed species, the application rates, and environmental conditions. slideshare.net The study of such interactions is crucial for developing effective and predictable weed management programs. eagri.orgFor example, the synergistic toxicity of other herbicide combinations, like glyphosate (B1671968) and 2,4-D, has been demonstrated on various organisms, highlighting the importance of understanding the combined effects of agrochemicals. nih.govresearchgate.net

Table 3: Reported Interactions of Chlorpropham with 2,4-DDevelopment of Integrated Weed Management Strategies Utilizing Chlorpropham (Historical Context)

Integrated Weed Management (IWM) is a multifaceted approach that combines various weed control methods, including cultural, mechanical, biological, and chemical tactics, to manage weed populations sustainably. vt.eduscispace.comThe history of IWM is intertwined with the development of selective herbicides following World War II. mdpi.com The introduction of herbicides like 2,4-D in 1945 marked a significant shift in agriculture, offering for the first time a way to selectively control broadleaf weeds in grass crops. kintekdetection.comChlorpropham, registered in 1962, became part of this chemical toolkit. regulations.govAs a selective pre- and post-emergence herbicide, it offered farmers a tool to manage specific weed problems in a variety of crops, fitting into the chemical control component of an early IWM framework. regulations.govepa.gov Historically, IWM strategies would have incorporated Chlorpropham by:

Targeting specific weeds: Its efficacy against certain annual grasses and broadleaf weeds allowed for targeted chemical intervention. epa.gov* Use in crop rotations: As part of a crop rotation system, Chlorpropham could be used in tolerant crops to control weeds that were problematic in other crops in the rotation. awsjournal.org* Reducing reliance on tillage: The availability of effective pre-emergent herbicides like Chlorpropham contributed to the feasibility of reduced-tillage farming systems, which are a key component of modern IWM for soil conservation. mdpi.com Over time, the rise of herbicide-resistant weeds and a greater understanding of the ecological impact of herbicides have led to more sophisticated IWM programs that emphasize a reduction in reliance on any single chemical or mode of action. scispace.comawsjournal.orgWhile the use of Chlorpropham has become more specialized, particularly in potato storage, its historical role illustrates the evolution of chemical tools within the broader context of integrated weed management. regulations.gov

Advanced Analytical Methodologies for Chloropon Research

Development and Validation of Chromatographic Techniques

Chromatographic techniques play a fundamental role in separating Chloropon from complex matrices, allowing for its subsequent detection and analysis. The development and validation of these methods involve optimizing parameters to achieve adequate resolution, sensitivity, and reproducibility. While specific validation data for this compound were not available in the provided information, the principles of validation, including assessing linearity, accuracy, precision, limits of detection, and quantification, are universally applied to ensure method robustness.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the separation and analysis of non-volatile or thermally labile compounds. Although specific applications of HPLC solely for this compound were not detailed, HPLC is commonly employed for the quantitative and qualitative analysis of various chemical compounds, including herbicides and related substances mdpi.comutas.edu.auresearchgate.nethelixchrom.com. Its application to this compound would involve selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase composition to achieve optimal separation based on the compound's polarity and chemical properties. Quantitative analysis would typically involve comparing the peak area or height of this compound in a sample chromatogram to a calibration curve generated from known concentrations of the standard. Qualitative analysis relies on matching the retention time of the analyte peak to that of a known standard under identical chromatographic conditions.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile or semi-volatile compounds. This compound, being a relatively small chlorinated carboxylic acid, can potentially be analyzed by GC, possibly after derivatization to enhance volatility and improve peak shape chromatographyonline.comnih.gov. GC is a standard technique for the analysis of pesticides and chlorinated organic compounds google.comepa.govchromatographyonline.comthermofisher.comcromlab-instruments.escdc.govnih.gov. The method would involve injecting a vaporized sample onto a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase. Detection is typically achieved using detectors such as Flame Ionization Detector (FID) or Electron Capture Detector (ECD), or by coupling GC with Mass Spectrometry (GC-MS) google.comchromatographyonline.comnih.govthermofisher.comcromlab-instruments.esnih.govnih.gov. Validation of a GC method for this compound would include optimizing parameters such as column type, oven temperature program, carrier gas flow rate, and detector settings.

Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC is often advantageous for the separation of chiral compounds and isomers, as well as for the analysis of polar and non-polar compounds chromatographyonline.comnih.gov. While specific details on the application of SFC for the resolution of this compound stereoisomers were not found, SFC's capability in separating closely related compounds makes it a potentially valuable tool in this compound research, particularly if enantiomeric or diastereomeric forms are of interest.

Application of Advanced Spectrometric Methods

Spectrometric methods, especially Mass Spectrometry (MS), provide crucial information regarding the mass, structure, and elemental composition of this compound. These techniques are often coupled with chromatographic methods for enhanced analytical power.

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. MS can be used for the structural elucidation of this compound by analyzing its fragmentation pattern chromatographyonline.comnih.govfrontiersin.orgresearchgate.netnist.govfrontiersin.orgnih.govresearchgate.netnih.gov. Different ionization techniques (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)) can be employed depending on the properties of the compound. MS is also invaluable for impurity profiling, allowing for the identification and characterization of related substances or contaminants in this compound samples chromatographyonline.comnih.gov. The unique isotopic pattern of chlorine atoms in this compound (C₃H₃Cl₃O₂) provides a characteristic mass spectral fingerprint that aids in its identification nih.gov.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated hydrocarbons and pesticides google.comchromatographyonline.comnih.govthermofisher.comcromlab-instruments.esnih.govnih.gov. It involves separating components by GC and then introducing them into an MS for detection and identification. GC-MS has been mentioned in the context of analyzing this compound and related compounds nih.govnih.govgoogle.com. LC-MS couples Liquid Chromatography (LC) with MS, making it suitable for the analysis of a broader range of compounds, including more polar or less volatile substances mdpi.comulisboa.ptgoogleapis.comgoogleapis.comjasco-global.com. LC-MS allows for the separation of complex mixtures by LC before ions are generated and detected by MS, providing both separation and mass information. These hyphenated techniques are essential for the unambiguous identification and quantification of this compound in complex sample matrices and for studying its fate and behavior in the environment or biological systems.

Methodological Approaches for Impurity Identification and Characterization

The identification and characterization of impurities in chemical compounds like this compound are critical for ensuring quality, safety, and efficacy, particularly in pharmaceutical contexts, which share relevant analytical principles symeres.comnih.govresearchgate.net. Regulatory guidelines emphasize the need to identify and control impurities symeres.comresearchgate.net. Impurities can originate from the synthesis process, degradation of the substance, or interactions with excipients or container closure systems symeres.comresearchgate.net.

Comprehensive impurity profiling involves identifying, structurally elucidating, and quantifying impurities nih.govconicet.gov.ar. A variety of advanced analytical techniques are employed for this purpose.

Chromatographic techniques are fundamental for separating impurities from the main compound and from each other pharmtech.comonlineorganicchemistrytutor.combiomedres.us. High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing nonvolatile compounds and their impurities psu.edu. Different HPLC detectors can be used, with the photodiode array (PDA) detector being valuable for both quantitative and qualitative analysis, including determining peak purity psu.edu. Gas Chromatography (GC) is the method of choice for volatile impurities pharmtech.compsu.edu. Advances in chiral HPLC columns have improved the measurement of trace levels of enantiomeric impurities psu.edu.

Hyphenated techniques, which combine separation methods with detection methods, are particularly powerful for impurity identification and characterization nih.govpharmtech.combiomedres.uspsu.edu. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used to obtain mass spectral information for impurity identification nih.govpharmtech.compsu.edu. LC-MS/MS can be used to identify impurities by providing fragmentation patterns researchgate.net. High-resolution mass spectrometry (HRMS) techniques, such as LC-Q-TOF-HRMS and FT-ICR-MS, offer enhanced capabilities for impurity profiling nih.govbiomedres.us.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for structural elucidation of impurities nih.govconicet.gov.arpharmtech.com. It provides detailed information about the connectivity and environment of atoms within a molecule conicet.gov.aronlineorganicchemistrytutor.com. When coupled with separation techniques (e.g., LC-NMR), its analytical power is further enhanced conicet.gov.arpharmtech.compsu.edunih.gov. Preparative HPLC or SFC can be used to isolate sufficient quantities of impurities for subsequent NMR analysis registech.com.

Other spectroscopic methods used in impurity characterization include UV-visible spectroscopy and FTIR spectroscopy, which provide information about electronic transitions and functional groups, respectively pharmtech.comonlineorganicchemistrytutor.com.

The process of impurity identification often involves tracking impurity profiles throughout the synthetic route, modifying analytical methods as needed, and potentially synthesizing potential impurities for structural confirmation and toxicological qualification symeres.comregistech.com. Data management tools can assist in tracking impurity profiles registech.com.

While specific data tables detailing impurities found in this compound were not retrieved, the general methodologies described above, including various chromatographic and spectroscopic techniques, particularly hyphenated methods, are the standard approaches applied in the field for identifying and characterizing impurities in chemical substances like this compound. nih.govconicet.gov.arpharmtech.combiomedres.uspsu.eduregistech.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental tools in computational chemistry used to investigate the electronic structure of molecules, providing insights into their properties and reactivity. Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic properties of atoms, molecules, and solids idosr.orgresearchgate.net. These methods solve the Schrödinger equation to elucidate fundamental electronic structures, energies, and properties critical for understanding chemical systems idosr.orgresearchgate.net.

Applications of quantum mechanics in studying molecular reactivity are diverse and have become increasingly popular with advancements in computational resources mdpi.com. These studies can involve mapping out the potential energy surface (PES) of a chemical reaction to identify stable points and transition states, which helps in understanding reaction mechanisms idosr.org. While general applications of quantum mechanics to molecular reactivity are well-established mdpi.comcnr.it, specific quantum mechanical investigations detailing the electronic structure and reactivity of Chloropon were not identified in the conducted literature search. Such studies, if performed, could provide valuable information on the charge distribution, bond strengths, and potential reaction pathways of this compound.

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulation techniques are employed to study the dynamics of complex systems and elucidate reaction mechanisms at an atomic level chemrxiv.orgmdpi.comtsukuba.ac.jp. Methods such as classical molecular dynamics (MD) simulations can provide insights into the structural dynamics of molecules and their interactions over time chemrxiv.orgmdpi.com. Combining quantum mechanical calculations with molecular dynamics, in hybrid QM/MM methods, allows for the simulation and characterization of chemical reactions in more complex environments, revealing details beyond what classical MD alone can provide chemrxiv.orgtsukuba.ac.jp.

These simulation techniques can incorporate multi-step reaction mechanisms and model the temporal evolution of molecular systems during a reaction researchgate.netnih.gov. While molecular modeling and simulation are powerful tools for investigating reaction pathways and understanding the dynamics of chemical processes nih.govmdpi.comcompchem.nl, specific studies utilizing these methods to explore the reaction mechanisms involving this compound were not found in the conducted searches. Applying these techniques to this compound could help in understanding its behavior in various environments and its potential transformation pathways.

Computational Prediction of Environmental Behavior and Transformation Products

Computational approaches are increasingly used to predict the environmental behavior of chemicals and identify potential transformation products. Density functional theory (DFT) and other computational methods can be used to predict the products likely to form from reactions with common environmental agents, such as chlorine used in water treatment researchgate.net. For instance, computational data, supported by laboratory experiments, have been used to predict the chlorination products of structurally related compounds like steroidal dienones and trienones researchgate.net.

Predicting environmental transformation products is crucial for assessing the fate and effects of emerging pollutants researchgate.net. Computational studies can help in understanding how a compound might degrade in the environment through various processes, such as hydrolysis, photolysis, or reactions with oxidants. Although computational methods are valuable for predicting the environmental fate and transformation products of chemicals oscars-project.eu, specific computational predictions regarding the environmental behavior and transformation products of this compound were not identified in the conducted literature search. Such studies could be instrumental in understanding the environmental persistence and potential breakdown products of this compound.

Emerging Research Directions and Future Perspectives

Innovation in Environmentally Sustainable Synthesis and Degradation Processes

Regarding degradation, understanding the pathways by which Chloropon breaks down in the environment is crucial. Research on similar chlorinated aliphatic acids, such as Dalapon (2,2-dichloropropanoic acid), indicates that microbial degradation is a significant factor in their environmental fate nih.govorst.eduepa.govresearchgate.netresearchgate.net. Hydrolysis and photolysis can also contribute to the breakdown of such compounds orst.eduepa.govepa.gov. However, specific detailed studies on the microbial degradation pathways and kinetics of this compound itself, especially under various environmental conditions, are not extensively documented in the available literature herts.ac.uk. Future research could focus on identifying and characterizing microbial consortia or enzymes capable of efficiently degrading this compound, potentially leading to the development of bioremediation strategies for sites historically contaminated with this herbicide. Investigating advanced oxidation processes or other green chemical methods for its degradation could also be a relevant research direction.

Exploration of Novel Bioactivity Modalities

While this compound was historically used as a herbicide, the exploration of novel bioactivity modalities for obsolete agro-chemicals is an area of emerging interest in contemporary research. This involves investigating whether these compounds possess biological activities beyond their original intended use, potentially in areas such as medicine or industrial biotechnology nih.govgoogle.com. However, there is a notable lack of recent research specifically detailing investigations into novel bioactivities of this compound herts.ac.uk.

Future studies could employ high-throughput screening methods to assess the effects of this compound on a wide range of biological targets, including enzymes, receptors, and cellular pathways. This could potentially uncover previously unknown biological activities. Given its chlorinated structure, investigations into potential antimicrobial or antifungal properties might be relevant. However, any such research would need to be carefully conducted, taking into account the compound's known historical use and potential environmental implications. The limited data available on this compound suggests that a comprehensive exploration of its bioactivity profile using modern techniques is an open area for research.

Advanced Mechanistic Insights through Systems Biology Approaches

Systems biology approaches, which integrate large-scale biological data with computational modeling, provide powerful tools for understanding the complex interactions between chemical compounds and biological systems utdallas.eduntnu.edu. Applying systems biology to study the effects of this compound could offer advanced mechanistic insights into its historical herbicidal action and potentially reveal other biological interactions.

However, current research applying systems biology specifically to this compound is not evident in the provided search results herts.ac.uk. Studies on the effects of related compounds, like Dalapon, on the antioxidant systems in organisms such as zebrafish have demonstrated the utility of systems biology approaches in understanding the molecular responses to chemical exposure tandfonline.comnih.govresearchgate.net. Similar methodologies could be applied to this compound to investigate its effects at the genomic, proteomic, and metabolomic levels in relevant organisms (e.g., target plants or non-target environmental organisms) to gain a deeper understanding of its biological mechanisms. This would involve generating comprehensive datasets on gene expression, protein abundance, and metabolic changes in response to this compound exposure and integrating this data through computational modeling to identify affected pathways and networks. The absence of such studies highlights a significant gap in the understanding of this compound's interactions with biological systems.

Role of Historical Agro-Chemicals in Contemporary Environmental Science

This compound's history as an agro-chemical provides a case study within contemporary environmental science concerning the legacy of persistent or obsolete pesticides. The use of such chemicals in the past has contributed to current environmental challenges, including soil and water contamination researchgate.net. Studying historical agro-chemicals like this compound is relevant to understanding their persistence, transformation, and potential long-term ecological impacts epa.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.